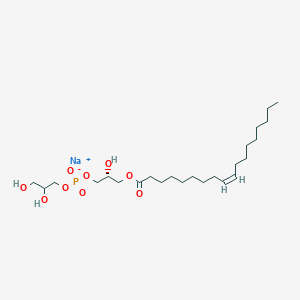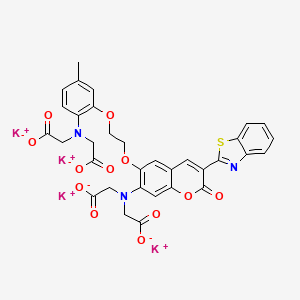
11-(2-Bromoethyl)tricosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2-Bromoethyl)tricosane is an organic compound that belongs to the class of alkyl bromides It is characterized by a long carbon chain with a bromine atom attached to the third carbon of the decyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Bromoethyl)tricosane typically involves the bromination of the corresponding alkane. One common method is the free radical bromination, where the decylpentadecane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 11-(2-Bromoethyl)tricosane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. The compound can participate in both (S_N1) and (S_N2) mechanisms, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.
Reduction: The bromide can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Alcohols: When reacted with hydroxide ions, this compound forms the corresponding alcohol.
Ethers: Reaction with alkoxide ions results in the formation of ethers.
Amines: Amines can replace the bromine atom to form alkylamines.
科学的研究の応用
11-(2-Bromoethyl)tricosane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of surfactants and other materials that require long alkyl chains.
Biological Studies: It serves as a model compound for studying the behavior of long-chain alkyl bromides in biological systems.
作用機序
The mechanism of action of 11-(2-Bromoethyl)tricosane in chemical reactions involves the formation of a carbocation intermediate in (S_N1) reactions or a direct displacement in (S_N2) reactions. The bromine atom, being a good leaving group, facilitates these processes. In biological systems, the compound can interact with cellular membranes due to its hydrophobic long alkyl chain, potentially disrupting membrane integrity.
類似化合物との比較
- 2-Decyltetradecyl bromide
- 4-Decylhexadecyl bromide
- 5-Decylheptadecyl bromide
Comparison: 11-(2-Bromoethyl)tricosane is unique due to the specific positioning of the bromine atom on the third carbon of the decyl group. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, the branching position can affect the physical properties such as melting point and solubility, as well as the compound’s behavior in chemical reactions and applications in material science.
特性
分子式 |
C25H51B |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
11-(2-bromoethyl)tricosane |
InChI |
InChI=1S/C25H51Br/c1-3-5-7-9-11-13-14-16-18-20-22-25(23-24-26)21-19-17-15-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChIキー |
RPEIICZTMCCVTF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-b]Thiophene](/img/structure/B1496593.png)





![2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene](/img/structure/B1496610.png)


![3-Oxazolidinyloxy, 2-[(8R)-11-hydroxy-15,15-dimethyl-11-oxido-6-oxo-8-[[(1-oxohexadecyl)oxy]methyl]-7,10,12-trioxa-15-azonia-11-phosphahexadec-1-yl]-4,4-dimethyl-2-undecyl-, inner salt](/img/structure/B1496619.png)




